molecular formula C12H16N4O2S2 B1421330 N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide CAS No. 1199216-00-6

N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide

Cat. No.: B1421330
CAS No.: 1199216-00-6
M. Wt: 312.4 g/mol
InChI Key: SGMARTLAQNLBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with 3-bromopropylamine, followed by the sulfonation of the resulting intermediate with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazole compounds, which can further be utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]benzamide
  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole-2-thiol

Uniqueness

N-[3-(5-Amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide stands out due to its unique combination of the thiadiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-9-4-6-10(7-5-9)20(17,18)14-8-2-3-11-15-16-12(13)19-11/h4-7,14H,2-3,8H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMARTLAQNLBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide
Reactant of Route 2
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide
Reactant of Route 6
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.